molecular formula C14H10F3N3 B5706969 N-[3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-amine CAS No. 83318-23-4

N-[3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-amine

Cat. No. B5706969
CAS RN: 83318-23-4
M. Wt: 277.24 g/mol
InChI Key: OZSXMCLVXAYZLJ-UHFFFAOYSA-N
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Description

N-[3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-amine is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as TFMB-2-AMINE, and it has a molecular formula of C14H10F3N3. It is a white to off-white powder that is soluble in DMSO, DMF, and methanol.

Mechanism of Action

The mechanism of action of N-[3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-amine is not fully understood. However, it has been shown to interact with specific proteins and enzymes in cells, leading to changes in their activity. For example, it has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways. Additionally, it has been shown to bind to specific receptors on the surface of cells, leading to changes in cellular behavior.
Biochemical and Physiological Effects:
N-[3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-amine has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce inflammation. Additionally, it has been shown to modulate the activity of various enzymes and proteins, including kinases, phosphatases, and receptors. In vivo studies have shown that it can reduce tumor growth and improve survival rates in animal models.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N-[3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-amine in lab experiments is its unique properties. It has been shown to have potent biological activity and can be used as a tool compound to study various biological processes. Additionally, it is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, there are also limitations to using this compound. One limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, it may have off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for research involving N-[3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-amine. One direction is to further elucidate its mechanism of action and identify specific targets in cells. This could lead to the development of more potent and selective drugs based on this compound. Additionally, it could be used to study new biological processes and pathways. Another direction is to optimize the synthesis and purification methods to improve the yield and purity of the compound. This could make it more accessible to researchers and facilitate its use in drug discovery and other applications. Finally, it could be used in combination with other compounds to enhance its biological activity and improve its therapeutic potential.

Scientific Research Applications

N-[3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-amine has been used in a variety of scientific research studies. One of the primary applications of this compound is in the development of new drugs. It has been shown to have potential as a therapeutic agent for the treatment of cancer, inflammation, and other diseases. Additionally, it has been used as a tool compound to study various biological processes, including protein-protein interactions, enzyme activity, and cellular signaling pathways.

properties

IUPAC Name

N-[3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N3/c15-14(16,17)9-4-3-5-10(8-9)18-13-19-11-6-1-2-7-12(11)20-13/h1-8H,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSXMCLVXAYZLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80358910
Record name N-(Benzimidazol-2-yl)-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Benzimidazol-2-yl)-3-(trifluoromethyl)aniline

CAS RN

83318-23-4
Record name N-(Benzimidazol-2-yl)-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

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The title compound was prepared from 2-chlorobenzimidazole and 3-(trifluoromethyl)aniline by Procedure A. The product was isolated by filtration and preparative LCMS to give the title compound as the free base (white solid, mp 160-162° C.). MS(ES+) m/z 278 ([M+1]+, 100).
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